tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-5-6-14(17-11-12)19-9-7-13(8-10-19)18-15(20)21-16(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARLQQBTKYICKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCC(CC2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671494 | |
| Record name | tert-Butyl [1-(5-methylpyridin-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252578-18-0 | |
| Record name | Carbamic acid, [1-(5-methyl-2-pyridinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252578-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(5-methylpyridin-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Steps
The preparation typically involves:
- Formation of the piperidine-carbamate intermediate: Protection of the piperidine amine with a tert-butyl carbamate group (Boc protection).
- Introduction of the 5-methylpyridin-2-yl substituent: Usually achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between a halogenated piperidine-carbamate intermediate and a boronic acid or ester derivative of 5-methylpyridine.
- Purification: Crystallization and filtration steps to obtain high-purity product.
Palladium-Catalyzed Cross-Coupling Reactions
A common and efficient method to install the 5-methylpyridin-2-yl group involves Suzuki-Miyaura cross-coupling. This method couples a halogenated piperidine-carbamate (e.g., 4-bromo or 4-chloro-piperidine derivative) with a 5-methylpyridin-2-yl boronic acid or boronate ester under palladium catalysis.
Typical reaction conditions include:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with SPhos ligand |
| Base | Potassium carbonate (K₂CO₃), cesium carbonate |
| Solvent | Toluene/ethanol mixture, DMF, or dioxane |
| Temperature | 80–100 °C |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | 1–3 hours |
These conditions promote efficient coupling with high selectivity and yield, minimizing side reactions and degradation of sensitive groups like the Boc protecting group or the pyridine ring.
Detailed Stepwise Preparation Method
Step 1: Preparation of Piperidine-Carbamate Intermediate
- Starting from piperidine, the nitrogen is protected with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DIPEA in dichloromethane).
- This step stabilizes the amine and prevents unwanted side reactions during subsequent coupling.
Step 2: Halogenation of Piperidine Intermediate
- The 4-position of the piperidine ring is halogenated (bromination or chlorination) to provide a reactive site for cross-coupling.
- This is typically achieved via electrophilic substitution reactions under controlled conditions.
Step 3: Suzuki-Miyaura Cross-Coupling
- The halogenated piperidine-carbamate intermediate is reacted with 5-methylpyridin-2-yl boronic acid or boronate ester.
- Palladium catalysts with appropriate ligands (e.g., SPhos) facilitate the coupling.
- The reaction is performed under inert atmosphere, with base and solvent optimized for maximal yield.
Step 4: Purification
- The crude product is purified by aqueous workup, adjusting pH to slightly acidic conditions to precipitate the product.
- Crystallization from solvents such as isopropyl ether and normal heptane is employed.
- Filtration and drying yield high-purity tert-butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate.
Research Findings and Optimization
Catalyst and Ligand Effects
- Bulky phosphine ligands (e.g., SPhos) improve coupling efficiency by stabilizing the palladium center and reducing side reactions.
- Pd(OAc)₂ combined with SPhos in toluene/ethanol at 80–100 °C provides optimal yields.
- Ligand choice influences the reaction rate and selectivity.
Solvent and Base Selection
- Polar aprotic solvents like DMF accelerate transmetallation but may require lower temperatures to prevent decomposition.
- Bases such as K₂CO₃ and Cs₂CO₃ are effective in promoting coupling without degrading sensitive groups.
Stability Considerations
- The Boc protecting group is stable under the coupling conditions but can be cleaved under acidic conditions if desired.
- The pyridine ring and methyl substituent are stable under the reaction conditions.
- The boronate ester intermediates require storage under inert atmosphere at low temperatures (-20 °C) to prevent hydrolysis.
Summary Table of Preparation Method
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Boc protection of piperidine amine | Boc₂O, DIPEA, DCM, room temperature | Protects amine for subsequent reactions |
| 2 | Halogenation of piperidine ring at 4-position | Electrophilic halogenation (Br₂ or NBS) | Provides reactive site for coupling |
| 3 | Suzuki-Miyaura cross-coupling | Pd(PPh₃)₄ or Pd(OAc)₂ + SPhos, K₂CO₃, toluene/EtOH, 80–100 °C, inert atmosphere | Couples 5-methylpyridin-2-yl boronic acid/ester |
| 4 | Purification | Acidic aqueous workup, crystallization (isopropyl ether/heptane) | Yields high-purity final product |
Mechanistic Insights
The Suzuki-Miyaura cross-coupling proceeds via:
- Oxidative addition: Palladium(0) inserts into the C–X bond of the halogenated piperidine.
- Transmetallation: Transfer of the 5-methylpyridin-2-yl group from boron to palladium.
- Reductive elimination: Formation of the C–C bond, regenerating Pd(0).
This catalytic cycle is facilitated by the choice of ligand and base, which stabilize intermediates and promote turnover.
Additional Notes from Patent Literature
- High purity preparation methods emphasize controlled temperature (-10 to 5 °C) during sodium hydride addition and sulfonyl chloride reaction steps in related carbamate syntheses.
- Filtration through diatomite and careful pH adjustment during crystallization improve product purity.
- Industrial scale-up involves automated systems optimizing temperature, pressure, and solvent parameters for consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines or pyridines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for probing biological systems and understanding molecular interactions.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit specific biological pathways in pests and weeds.
Mechanism of Action
The mechanism by which tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate and related derivatives:
Structural and Functional Analysis
Substituent Effects on Reactivity The 5-methylpyridin-2-yl group in the target compound provides electron-donating effects, enhancing stability compared to halogenated analogs like the 5-bromo derivative ().
Role of Protective Groups
- The Boc group is a common protective strategy across these compounds. However, its removal (e.g., via acidic conditions in ) yields free amines critical for downstream functionalization .
Biological Relevance
- Compounds with piperazine or pyrimidine cores () are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The target compound’s simpler structure may prioritize synthetic versatility over intrinsic bioactivity .
Biological Activity
tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, including antibacterial activity, mechanism of action, and safety profile based on diverse and credible research sources.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[1-(5-methylpyridin-2-yl)piperidin-4-yl]carbamate |
| Molecular Formula | C16H25N3O2 |
| CAS Number | 45786879 |
| Molecular Weight | 291.39 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. In a study involving various bacterial strains, this compound demonstrated strong bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations ranging from 0.78 to 3.125 μg/mL. These concentrations are comparable to those of last-resort antibiotics like vancomycin and linezolid .
The mechanism of action appears to involve the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of membrane potential, which is critical for bacterial survival . The selectivity of this compound for bacterial cells over mammalian cells suggests its potential as a novel antibacterial agent with minimal cytotoxicity.
Immune Modulation
In addition to its antibacterial properties, there is evidence suggesting that this compound may have immunomodulatory effects. For instance, it has been tested in assays involving mouse splenocytes where it was able to rescue immune cells from apoptosis induced by PD-1/PD-L1 interactions, achieving up to 92% rescue at concentrations around 100 nM . This suggests potential applications in enhancing immune response in therapeutic settings.
Safety Profile
The safety profile of this compound indicates that it may cause skin and eye irritation upon contact. Specific target organ toxicity has been noted with single exposure affecting the respiratory system . However, it is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Antibacterial Efficacy : A study conducted on various resistant strains demonstrated that the compound significantly reduced bacterial counts in vitro and showed promise in vivo models for treating infections caused by resistant strains .
- Immunotherapy Potential : Another case study illustrated its role in modulating immune responses in cancer models, where it enhanced the efficacy of existing immunotherapies by blocking PD-1/PD-L1 interactions .
Q & A
Q. How can the synthesis of tert-butyl (1-(5-methylpyridin-2-yl)piperidin-4-yl)carbamate be optimized for higher yield?
Methodological Answer: Key parameters for optimization include:
- Catalyst Selection : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP improve coupling efficiency in multi-step syntheses .
- Reaction Conditions : Maintain inert atmospheres (N₂/Ar) and elevated temperatures (e.g., 100°C in toluene) to drive reactions to completion .
- Purification : Column chromatography with gradients of ethyl acetate/hexane effectively isolates intermediates and final products .
- Reduction Steps : Use Fe powder with NH₄Cl in ethanol for nitro-to-amine reductions, ensuring stoichiometric excess of reducing agents .
Q. Example Yield Optimization Table
| Step | Starting Material (mmol) | Product (mmol) | Yield (%) | Key Conditions |
|---|---|---|---|---|
| 1 | 2.6 | 0.74 | 28.5 | Pd₂(dba)₃, BINAP, toluene, 100°C |
| 2 | 0.33 | 0.08 | 24.2 | Fe powder, NH₄Cl, EtOH |
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 542 [M+H]⁺ for intermediates) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves piperidine and pyridine ring conformations; tert-butyl carbamate protons appear as singlets (~1.4 ppm) .
- X-ray Crystallography : SHELX-refined structures (e.g., SHELXL/SHELXS) validate bond lengths/angles and molecular packing .
- Chromatography : HPLC with C18 columns and UV detection ensures purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Refinement Tools : Use SHELXL for high-resolution data to model disorder (e.g., tert-butyl group rotamers) and hydrogen-bonding networks .
- Validation Metrics : Analyze R-factors (<5%), electron density maps, and Cambridge Structural Database (CSD) comparisons to confirm stereochemistry .
- Case Study : For piperidine ring puckering, compare torsion angles (e.g., Cremer-Pople parameters) with analogous structures in CSD .
Q. How can researchers address contradictions in reported synthetic yields for intermediates of this compound?
Methodological Answer:
- Variable Identification : Test catalysts (Pd vs. Cu), solvents (toluene vs. DMF), and reaction times to isolate yield-limiting steps .
- Analytical Cross-Check : Use LC-MS to detect side products (e.g., deprotected amines or dimerization byproducts) that reduce yields .
- Case Study : In Pd-mediated couplings, ligand purity (BINAP vs. Xantphos) significantly impacts efficiency; recrystallize ligands before use .
Q. What computational strategies predict the biological activity of this compound based on structural analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2 or PI3K), leveraging pyridine and piperidine motifs as pharmacophores .
- QSAR Models : Train models on analogs (e.g., tert-butyl carbamates with pyridine cores) to predict logP, solubility, and IC₅₀ values .
- In Silico ADMET : SwissADME predicts blood-brain barrier penetration (key for CNS targets) and cytochrome P450 interactions .
Q. How can researchers design in vivo studies for this compound's pharmacokinetic (PK) profiling?
Methodological Answer:
- Labeling : Synthesize a deuterated or ¹⁴C-labeled version via H₂/D₂ exchange or using ¹⁴C-tert-butyl chloroformate .
- Dosing : Administer intravenously (IV) and orally (PO) to mice/rats; collect plasma at timed intervals for LC-MS/MS analysis .
- Metabolite ID : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation at the piperidine ring) .
Q. What strategies resolve conflicting data on the compound’s stability under acidic conditions?
Methodological Answer:
- Stress Testing : Expose to HCl/MeOH (1M) at 25°C and 40°C; monitor degradation via TLC or HPLC .
- Mechanistic Insight : tert-Butyl carbamates are acid-labile; quantify hydrolysis products (e.g., CO₂ and piperidin-4-amine) via GC-MS .
- Stabilization : Co-formulate with cyclodextrins or enteric coatings to protect against gastric acidity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
